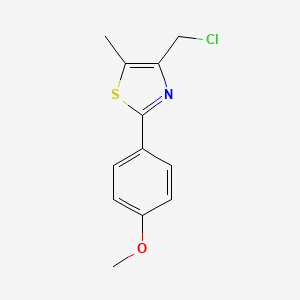
4-Chloromethyl-2-(4-methoxyphenyl)-5-methylthiazole
Descripción general
Descripción
The compound “4-Chloromethyl-2-(4-methoxyphenyl)-5-methylthiazole” is a chemical compound with a linear formula of C12H12O2N1Cl1 . It’s important to note that the information available is limited and may not cover all aspects of the compound.
Molecular Structure Analysis
The molecular structure of “4-Chloromethyl-2-(4-methoxyphenyl)-5-methylthiazole” consists of 11 Carbon atoms, 10 Hydrogen atoms, 1 Nitrogen atom, 1 Oxygen atom, 1 Sulfur atom, and 1 Chlorine atom . The molecular weight of the compound is 239.72 .Physical And Chemical Properties Analysis
The compound “4-Chloromethyl-2-(4-methoxyphenyl)-5-methylthiazole” is a solid at room temperature . It has a predicted boiling point of 359.6° C at 760 mmHg and a predicted density of 1.2 g/cm3 . The refractive index is predicted to be n20D 1.55 .Aplicaciones Científicas De Investigación
- Summary of the Application: “4-Chloromethyl-2-(4-methoxyphenyl)-5-methylthiazole” is a component of ALS-8176, a prodrug of the 4′-chloromethyl-2′-deoxy-2′-fluoro nucleoside ALS-8112 . This compound was evaluated for the treatment of respiratory syncytial virus (RSV) in hospitalized infants .
- Methods of Application or Experimental Procedures: The specific experimental procedures are not detailed in the source, but typically, such compounds are synthesized and then tested in vitro (in a controlled lab environment rather than in a living organism) for their antiviral activity .
- Results or Outcomes: The compound was evaluated for its effectiveness against RSV, but the research was abandoned for unclear reasons . It’s also mentioned that a series of novel 4′-modified-2′-deoxy-2′-fluoro nucleosides were synthesized based on the structure of ALS-8112 and evaluated against a panel of RNA viruses, including Dengue, West Nile, Chikungunya, and Zika viruses. Unfortunately, none of the compounds showed marked antiviral activity against these viruses .
Safety And Hazards
The compound “4-Chloromethyl-2-(4-methoxyphenyl)-5-methylthiazole” is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1 . It has hazard statements H302 - H315 - H317 - H319 - H400 and precautionary statements P261 - P273 - P280 - P301 + P312 - P302 + P352 - P305 + P351 + P338 .
Propiedades
IUPAC Name |
4-(chloromethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNOS/c1-8-11(7-13)14-12(16-8)9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFLSELJWXQWQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=C(C=C2)OC)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloromethyl-2-(4-methoxyphenyl)-5-methylthiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




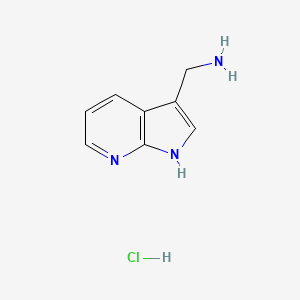
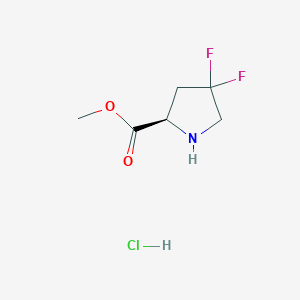
![ethyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1405004.png)
![Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate](/img/structure/B1405005.png)
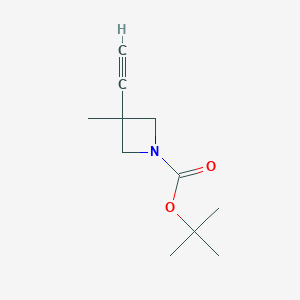

![2-Boc-3,4-dihydro-1H-pyrrolo[1,2-A]pyrazine-6-carboxylic acid](/img/structure/B1405011.png)
![Methyl 4-aminothieno[3,2-d]pyrimidine-7-carboxylate](/img/structure/B1405013.png)
![tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1405014.png)

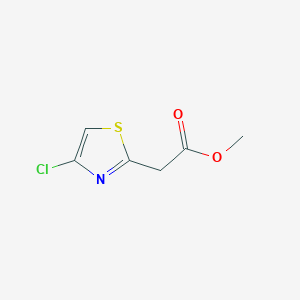
![2-Azabicyclo[3.1.1]heptane-1-methanol](/img/structure/B1405021.png)
![6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride](/img/structure/B1405022.png)